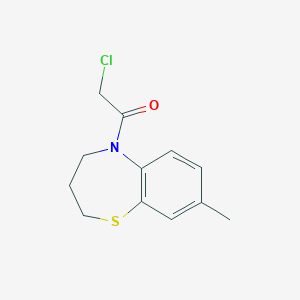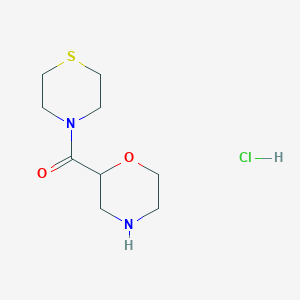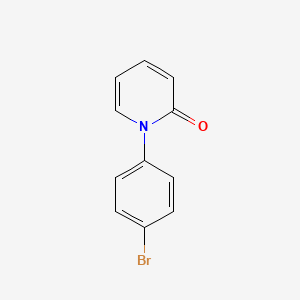
2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone” is a derivative of benzothiadiazine . Benzothiadiazines are a class of compounds that have been studied for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The specific activities of this compound would depend on the exact arrangement and substitution of its functional groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiadiazine ring, followed by various substitutions to add the methyl, chloro, and ethanone groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, which is a bicyclic structure containing a benzene ring fused to a thiadiazine ring . The compound also contains a chloro group, a methyl group, and an ethanone group attached to the ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the ethanone group could potentially undergo condensation reactions .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9-3-4-10-11(7-9)16-6-2-5-14(10)12(15)8-13/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHQIYXLTUCCJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCCS2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/no-structure.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2370930.png)
![3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370931.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2370932.png)


![2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid](/img/structure/B2370936.png)

![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B2370941.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)